[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
This compound is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The specific compound, “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, involves a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents in the oxadiazole ring. For instance, the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” include a molecular weight of 189.64 . The compound is a solid at room temperature .Scientific Research Applications
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Pharmaceutical Chemistry
- The 1,2,4-oxadiazole ring is used in the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . It’s also applied for hypertension medication , and as adjunctive therapy of Parkinson disease .
- The method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
- The results showed that this method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
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Cancer Therapy
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Antidiabetic Activities
- Oxadiazoles with amide and sulphonamide groups have shown promising antidiabetic activities . For instance, compounds like N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide and 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide have shown more than 70% inhibition of α-amylase .
- The specific experimental procedures and methods of application are not specified in the source .
- The outcomes of these studies are not provided in the source .
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Anti-infective Agents
- Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- The specific experimental procedures and methods of application are not specified in the source .
- The outcomes of these studies are not provided in the source .
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High Energy Molecules
- Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- The specific experimental procedures and methods of application are not specified in the source .
- The outcomes of these studies are not provided in the source .
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Anti-Tuberculosis Agents
Future Directions
The future directions for research on 1,2,4-oxadiazole derivatives, including “[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
properties
IUPAC Name |
(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQCWFONUOVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | |
CAS RN |
1609401-03-7 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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